L-erythro-5,6,7,8-tetrahydrobiopterin
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Overview
Description
L-erythro-5,6,7,8-tetrahydrobiopterin is a naturally occurring cofactor essential for the activity of several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are crucial for the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine . This compound also plays a significant role in the production of nitric oxide, a vital signaling molecule in the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-erythro-5,6,7,8-tetrahydrobiopterin can be synthesized through a multi-step process starting from guanosine triphosphate (GTP) . The synthesis involves three key enzymatic steps:
GTP Cyclohydrolase I: Converts GTP to 7,8-dihydroneopterin triphosphate.
6-Pyruvoyltetrahydropterin Synthase: Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.
Sepiapterin Reductase: Reduces 6-pyruvoyltetrahydropterin to this compound.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes using genetically engineered bacteria that overexpress the necessary enzymes . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
L-erythro-5,6,7,8-tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to dihydrobiopterin and biopterin.
Reduction: It can be reduced back to its tetrahydro form by dihydropteridine reductase.
Substitution: It participates in substitution reactions where it acts as a cofactor for hydroxylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Dihydropteridine reductase and NADH are commonly used for reduction.
Hydroxylation: Enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase are involved.
Major Products
Oxidation: Dihydrobiopterin and biopterin.
Reduction: Regeneration of this compound.
Hydroxylation: Hydroxylated amino acids such as tyrosine, L-DOPA, and 5-hydroxytryptophan.
Scientific Research Applications
L-erythro-5,6,7,8-tetrahydrobiopterin has a wide range of applications in scientific research:
Chemistry: It is used as a cofactor in enzymatic reactions to study the mechanisms of hydroxylation.
Biology: It plays a crucial role in the biosynthesis of neurotransmitters and nitric oxide.
Medicine: It is used in the treatment of conditions such as phenylketonuria, where its deficiency leads to severe neurological problems.
Mechanism of Action
L-erythro-5,6,7,8-tetrahydrobiopterin exerts its effects by acting as a cofactor for several enzymes involved in the biosynthesis of neurotransmitters and nitric oxide . It binds to these enzymes and facilitates the hydroxylation of aromatic amino acids, leading to the production of neurotransmitters . In the case of nitric oxide synthase, it helps in the conversion of L-arginine to nitric oxide . The molecular targets include phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase .
Comparison with Similar Compounds
L-erythro-5,6,7,8-tetrahydrobiopterin is unique due to its role as a cofactor for multiple enzymes involved in critical biochemical pathways . Similar compounds include:
Dihydrobiopterin: An oxidized form of tetrahydrobiopterin that can be reduced back to the active form.
Biopterin: Another oxidized form that is not biologically active.
Sepiapterin: A precursor in the biosynthesis of tetrahydrobiopterin.
This compound stands out due to its essential role in neurotransmitter biosynthesis and nitric oxide production, making it a critical compound in both physiological and pathological processes .
Properties
Molecular Formula |
C9H15N5O3 |
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Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4?,6-/m0/s1 |
InChI Key |
FNKQXYHWGSIFBK-BYAPIUGTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O |
Origin of Product |
United States |
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